Pyrrolidine-3,4-diamine hydrochloride

Catalog No.
S12173892
CAS No.
M.F
C4H12ClN3
M. Wt
137.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-3,4-diamine hydrochloride

Product Name

Pyrrolidine-3,4-diamine hydrochloride

IUPAC Name

pyrrolidine-3,4-diamine;hydrochloride

Molecular Formula

C4H12ClN3

Molecular Weight

137.61 g/mol

InChI

InChI=1S/C4H11N3.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2,5-6H2;1H

InChI Key

ACWLNFKHOPHHMW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)N.Cl

Pyrrolidine-3,4-diamine hydrochloride is a chiral organic compound characterized by its unique structure, which includes a pyrrolidine ring with two amine groups at the 3 and 4 positions. Its molecular formula is C4H14Cl3N3C_4H_{14}Cl_3N_3 and it has a molecular weight of approximately 210.5 g/mol . This compound plays a significant role in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, which add hydrogen to the molecule.
  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound, allowing for the formation of various derivatives.

Research indicates that pyrrolidine-3,4-diamine hydrochloride exhibits significant biological activity. It has been explored for its potential as an enzyme inhibitor and as a ligand in biochemical assays. Its stereochemistry allows it to interact effectively with specific molecular targets, influencing various biochemical pathways. This interaction can lead to therapeutic effects in treating diseases and modulating biological functions.

The synthesis of pyrrolidine-3,4-diamine hydrochloride typically involves several steps:

  • Starting Materials: Pyrrolidine derivatives are used as starting materials.
  • Amination and Reduction: These processes are crucial for introducing amine groups at the appropriate positions on the pyrrolidine ring.
  • Purification: After synthesis, purification methods such as crystallization or chromatography are employed to achieve the desired purity and yield.

In industrial settings, continuous flow reactors and automated systems may be utilized to enhance efficiency and consistency during production .

Pyrrolidine-3,4-diamine hydrochloride has diverse applications across several fields:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules and acts as a chiral auxiliary in asymmetric synthesis.
  • Biology: The compound is investigated for its role in enzyme inhibition and its potential therapeutic applications.
  • Medicine: It is being explored for drug development, particularly in treating various diseases.
  • Industry: The compound is utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals .

Studies on interaction mechanisms indicate that pyrrolidine-3,4-diamine hydrochloride can modulate enzyme activity by fitting into active sites of enzymes due to its specific stereochemistry. This property allows it to inhibit or enhance enzymatic functions, impacting metabolic pathways and cellular processes .

Several compounds share structural similarities with pyrrolidine-3,4-diamine hydrochloride. Here are some notable examples:

  • Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride: This compound features a methyl group substitution but retains similar biological properties.
  • Rac-(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride: This variant includes trifluoromethyl groups that may influence reactivity and solubility.

Uniqueness

Pyrrolidine-3,4-diamine hydrochloride is distinguished by its specific stereochemistry, which imparts unique chemical and biological properties compared to similar compounds. Its distinct reactivity patterns make it valuable for research purposes and industrial applications .

Compound NameCAS NumberMolecular FormulaUnique Features
Pyrrolidine-3,4-diamine hydrochloride380357-31-3C4H14Cl3N3Chiral structure with two amines
Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride186393-21-5C4H10ClNO2Methyl substitution at position 1
Rac-(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochlorideN/AN/AContains trifluoromethyl groups

Role of Vicinal Diamines in Asymmetric Catalysis and Drug Discovery

The 3,4-diaminopyrrolidine scaffold provides a rigid chiral environment that enhances stereochemical outcomes in catalytic processes. Key applications include:

Asymmetric Organocatalysis
The compound’s vicinal amines act as bifunctional catalysts in Michael additions and aldol reactions. The protonated amine (NH₃⁺) activates electrophiles through hydrogen bonding, while the free amine coordinates nucleophiles, enabling enantiomeric excess (ee) values >90% in optimized systems.

Pharmaceutical Target Synthesis

  • σ-Receptor Agonists: The (3S,4S)-enantiomer serves as a key intermediate for ligands demonstrating high affinity for σ₁ receptors (Kᵢ = 2.3 nM).
  • Enzyme Inhibitors: Derivatives like 3,4-O-isopropylidene-5-methyl-pyrrolidine-3,4-diol show potent inhibition of α-L-fucosidases (IC₅₀ = 0.8 μM), relevant to cancer metastasis.

Synthetic Versatility

Reaction TypeProduct ClassYield (%)ee (%)Source
Pd-catalyzed N-allylationChiral diamine derivatives8590
Hydrogenolytic deprotectionFree diamines97N/A
Enzyme-mediated resolutionEnantiopure salts73>99

Historical Challenges in Enantioselective Synthesis of 3,4-Diaminopyrrolidines

Early synthetic routes faced three principal limitations:

1. Regioselectivity in Ring Formation
Traditional approaches using cyclization of 1,4-diaminobutanes suffered from competing pyrrolidine vs. piperidine ring formation (≤3:1 selectivity). The introduction of HCl as a templating agent improved pyrrolidine selectivity to 8:1 by stabilizing transition states through ammonium chloride formation.

2. Stereochemical Control
Racemization at C3 and C4 positions occurred during standard workup conditions (pH > 8). This was mitigated by:

  • Low-temperature hydrogenation (10°C) preserving stereochemistry
  • Chiral auxiliaries like benzyl groups enabling diastereomeric crystallization

3. Functional Group Compatibility
The presence of two primary amines complicated selective protection/deprotection sequences. Modern strategies employ:

# Example protection sequence from Ref   substrate = C4H12ClN3  protected = substrate.protect(amine='Cbz', position=3)  intermediate = protected.oxidize(position=4)  final_product = intermediate.deprotect(conditions='H2/Pd-C')  

This protocol achieves 89% yield with complete regioselectivity.

Catalytic Asymmetric Breakthroughs
The development of chiral π-allyl Pd catalysts enabled direct enantioselective N-allylation of meso-diamines, circumventing resolution steps. Key parameters:

  • Ligand: (R)-BINAP
  • Solvent: Tetrahydrofuran
  • Temperature: -20°CUnder optimized conditions, this method delivers 90% ee at 85% conversion.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

137.0719751 g/mol

Monoisotopic Mass

137.0719751 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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